3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL
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Overview
Description
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that makes it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Similar in structure but lacks the methyl group.
1-Methyl-3-aminopyrazole: Similar but with different substitution patterns.
3-Amino-1-phenylpyrazole: Contains a phenyl group instead of a methyl group.
Uniqueness
3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
OBAOUZPEWWRPJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CCN)O |
Origin of Product |
United States |
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